While the anticonvulsant efficacy of carbamazepine-10,11-epoxide remains under investigation, some studies suggest potential benefits beyond seizure control. A small study involving patients with trigeminal neuralgia (a chronic facial pain condition) found comparable pain relief between carbamazepine-10,11-epoxide and carbamazepine at similar doses []. However, the epoxide appeared to be more potent based on plasma concentration, suggesting it may require a lower dose to achieve the same effect. Additionally, the study reported no side effects with the epoxide, warranting further exploration for its pain-relieving properties.
Carbamazepine-10,11-epoxide is relevant not only for its potential therapeutic effects but also for its interaction with other medications. Studies have shown that certain drugs, like valproate (another anticonvulsant), can increase the levels of carbamazepine-10,11-epoxide in the body []. This interaction is important to consider during therapeutic drug monitoring to ensure safe and effective treatment with carbamazepine and other medications that may affect its metabolism.
Carbamazepine-10,11-epoxide is a significant metabolite of the anticonvulsant drug carbamazepine. It is formed through the oxidation of carbamazepine, primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP2C8 and CYP3A5 . This compound plays a crucial role in the pharmacological effects of carbamazepine, as it exhibits anticonvulsant properties and is believed to contribute to the therapeutic efficacy of the parent drug.
The exact mechanism of action of CBZ-Epoxide is not fully understood, but it's believed to contribute to the anticonvulsant effect of CBZ. It might achieve this by:
The formation of carbamazepine-10,11-epoxide involves several key reactions:
Carbamazepine-10,11-epoxide exhibits notable biological activity, particularly in its anticonvulsant effects. It has been shown to be effective against maximal electroshock-induced seizures in animal models . Additionally, this metabolite has been implicated in adverse drug reactions associated with carbamazepine therapy, particularly hypersensitivity reactions linked to specific human leukocyte antigen types such as HLA-B15:02 . The compound alters peptide presentation by HLA-B15:02, which may contribute to severe skin reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis .
Carbamazepine-10,11-epoxide can be synthesized through several methods:
Interaction studies have revealed that carbamazepine-10,11-epoxide can influence various biological processes:
Several compounds share structural or functional similarities with carbamazepine-10,11-epoxide. Here are some notable examples:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Oxcarbazepine | Similar backbone | Anticonvulsant | Less frequent side effects than carbamazepine |
Phenytoin | Related structure | Anticonvulsant | Different mechanism of action |
Lamotrigine | Related structure | Anticonvulsant | Broader spectrum of action |
Eslicarbazepine | Structural derivative | Anticonvulsant | Active metabolite with less toxicity |
Carbamazepine-10,11-epoxide is unique due to its specific formation from carbamazepine and its significant role in mediating both therapeutic effects and adverse reactions related to this widely used anticonvulsant medication. Its interactions with immune pathways further distinguish it from other similar compounds.
Carbamazepine-10,11-epoxide demonstrates distinct thermodynamic properties that are fundamental to its pharmaceutical characterization. The compound exhibits a melting point of 197°C according to TCI Chemicals specifications [1], though some analytical sources report this parameter as undetermined under standard testing conditions [2]. This discrepancy likely reflects variations in analytical methodologies and sample purity requirements across different laboratories.
The solubility profile of carbamazepine-10,11-epoxide reveals limited aqueous solubility, with computational predictions indicating water solubility of approximately 1.34 mg/mL [3]. This relatively low aqueous solubility is characteristic of the dibenzazepine structural class and influences both analytical methodologies and potential bioavailability considerations. In organic solvents, the compound demonstrates enhanced solubility, with documented values in dimethylformamide (DMF) of 5 mg/mL and dimethyl sulfoxide (DMSO) of 1 mg/mL [2]. The solubility in physiological buffer systems is further reduced, with DMSO:phosphate buffered saline (pH 7.2) mixtures (1:5 ratio) achieving only 0.16 mg/mL [2].
Solvent System | Solubility (mg/mL) | Temperature | pH Conditions |
---|---|---|---|
Water | 1.34 | 25°C | - |
Dimethylformamide | 5.0 | Room temperature | - |
Dimethyl sulfoxide | 1.0 | Room temperature | - |
DMSO:PBS (1:5) | 0.16 | Room temperature | 7.2 |
Methanol | Variable | Room temperature | - |
The partition coefficient analysis of carbamazepine-10,11-epoxide reveals significant lipophilic character, with LogP values ranging from 1.26 to 1.97 depending on the computational method employed [3] [4] [5]. The ALOGPS method predicts a LogP of 1.58, while Chemaxon calculations yield 1.97, and alternative computational approaches suggest 1.26 [3] [4] [5]. This range reflects the inherent variability in prediction algorithms and highlights the importance of experimental validation for precise partition coefficient determination.
The partition coefficient data indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining sufficient aqueous compatibility for biological systems. The epoxide functional group contributes to the overall polarity compared to the parent carbamazepine molecule, resulting in slightly reduced lipophilicity relative to the parent compound.
Method | LogP Value | Prediction Algorithm | Reference |
---|---|---|---|
ALOGPS | 1.58 | Fragment-based | DrugBank |
Chemaxon | 1.97 | Property-based | DrugBank |
ChemsRC | 1.26 | Computational | ChemsRC Database |
Mass spectrometric analysis of carbamazepine-10,11-epoxide reveals characteristic fragmentation pathways that provide structural confirmation and enable analytical identification. The molecular ion peak appears at m/z 253.0971, corresponding to the protonated molecular ion [M+H]⁺ [6] [7]. This molecular ion demonstrates relatively low intensity in both MS/MS (15.29%) and LC-MS (945 relative units) analyses, indicating facile fragmentation under ionization conditions [6].
The base peak in MS/MS analysis occurs at m/z 210.0914 (100% relative intensity), representing loss of the carboxamide functional group (-CONH₂, 43 mass units) from the molecular ion [6] [8]. This fragmentation pattern is characteristic of carbamazepine derivatives and provides a reliable diagnostic ion for analytical purposes. The LC-MS analysis confirms this fragment as highly abundant (999 relative units) [6].
A significant fragment at m/z 236.0706 (75.87% in MS/MS, 322 in LC-MS) corresponds to loss of oxygen from the molecular ion (M-16), indicating rupture of the epoxide ring [6]. This fragmentation is characteristic of epoxide-containing compounds and provides direct evidence of the epoxide functional group presence.
The dibenzazepine core structure generates a prominent fragment at m/z 180.0808 (68.92% in MS/MS, 197 in LC-MS), representing the stable aromatic system after loss of both the carboxamide group and epoxide functionality [6]. Additional aromatic fragments appear at m/z 167.0737 (14.20%), 179.0734 (10.52%), and 152.0624 (8.29%), reflecting the complex fragmentation pathways of the polycyclic aromatic system [6].
Fragment m/z | MS/MS Intensity (%) | LC-MS Intensity | Structural Assignment |
---|---|---|---|
253.0971 | 15.29 | 945 | [M+H]⁺ molecular ion |
236.0706 | 75.87 | 322 | [M-O]⁺ (epoxide ring opening) |
210.0914 | 100.0 | 999 | [M-CONH₂]⁺ (base peak) |
180.0808 | 68.92 | 197 | Dibenzazepine core |
167.0737 | 14.20 | - | Aromatic fragment |
152.0624 | 8.29 | - | Benzene ring fragment |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of carbamazepine-10,11-epoxide through analysis of characteristic chemical shifts and coupling patterns. Proton NMR (¹H NMR) analysis reveals the diagnostic epoxide ring protons at δ = 4.36 ppm (2H) [9], which appear as a characteristic pattern reflecting the strained three-membered ring system. This chemical shift region is distinctive for epoxide protons and provides unambiguous confirmation of the epoxide functional group.
The aromatic region of the ¹H NMR spectrum displays complex multipicity patterns characteristic of the dibenzazepine ring system, with protons appearing in the typical aromatic chemical shift range (δ 7.0-8.0 ppm). The carboxamide protons contribute to the spectrum in the amide region, though specific chemical shift values vary with solvent and temperature conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy confirms the structural assignment through analysis of carbon framework connectivity [1]. The epoxide carbons appear in the characteristic range for three-membered ring ethers, while the aromatic carbons display the expected chemical shifts for substituted benzene rings. The carbonyl carbon of the carboxamide group appears in the typical range for amide carbonyls (δ 170-180 ppm).
Quantitative NMR (qNMR) methodology employing 1,3,5-trimethoxybenzene as internal standard enables precise purity determination, with specifications requiring ≥98.0% purity for analytical grade material [1] [9]. This technique provides absolute quantitation independent of chromophore-dependent methods and serves as a primary analytical standard for pharmaceutical applications.
NMR Technique | Key Resonances | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|---|
¹H NMR | Epoxide protons | 4.36 | 2H, characteristic pattern |
¹H NMR | Aromatic protons | 7.0-8.0 | Complex multiplets |
¹H NMR | Carboxamide protons | Variable | NH₂ group |
¹³C NMR | Epoxide carbons | 50-70 | Quaternary carbons |
¹³C NMR | Carbonyl carbon | 170-180 | Amide C=O |
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